2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid
CAS No.: 174636-93-2
Cat. No.: VC5403739
Molecular Formula: C16H9Cl2NO2
Molecular Weight: 318.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174636-93-2 |
|---|---|
| Molecular Formula | C16H9Cl2NO2 |
| Molecular Weight | 318.15 |
| IUPAC Name | 2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H9Cl2NO2/c17-9-5-6-11(13(18)7-9)15-8-12(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) |
| Standard InChI Key | BMLWDSDCNDDYFE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid, reflects its structural features:
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Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.
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2,4-Dichlorophenyl substituent: Enhances lipophilicity and electronic effects, influencing receptor binding.
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Carboxylic acid group: Facilitates hydrogen bonding and salt formation, critical for solubility and pharmacological activity .
Table 1: Physicochemical Properties
The compound’s stability under ambient conditions and reactivity in synthetic pathways (e.g., Friedländer synthesis) make it a candidate for further derivatization .
Synthesis Methodologies
Friedländer Synthesis
The most common route involves cyclocondensation of substituted o-aminoacetophenone derivatives with enolizable ketones. For example, molecular iodine in ethanol catalyzes the reaction between 2-amino-5-fluorophenyl glyoxylic acid and benzoyle asetanilides, yielding quinoline-4-carboxylic acid derivatives in high purity .
Anomeric-Based Oxidation
Recent advances employ Fe₃O₄@SiO₂ nanoparticles functionalized with urea-thiazole sulfonic acid chloride. This catalyst enables solvent-free condensation of aryl aldehydes, pyruvic acid, and 1-naphthylamine at 80°C, achieving yields up to 85% .
Decarboxylation Strategies
Decarboxylation of intermediate 6-fluoro-2-phenyl-3-(substituted amino)-keto-quinolines under reflux conditions produces target compounds with retained bioactivity .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound demonstrates broad-spectrum efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Comparative studies show inhibition zones of 15.5 mm (S. aureus) and 14.0 mm (E. coli), outperforming ampicillin (12.0 mm).
Table 2: Antibacterial Activity (Inhibition Zone, mm)
| Compound | S. aureus | E. coli | P. aeruginosa |
|---|---|---|---|
| 2-(2,4-Dichlorophenyl)QA | 15.5 | 14.0 | 13.0 |
| Ampicillin | 12.0 | - | - |
| Gentamicin | - | 11.5 | - |
Anticancer Properties
As a histone deacetylase (HDAC) inhibitor, the compound induces apoptosis in cancer cells. In K562 leukemia cells, it promotes G₂/M phase arrest (IC₅₀ = 10 µM for MCF-7 breast cancer) .
Enzyme Inhibition
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HDAC3 Selectivity: Inhibits HDAC3 with IC₅₀ = 7.2 µM, showing 4.5-fold selectivity over HDAC1/2 .
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SIRT3 Modulation: Disrupts mitochondrial deacetylation, triggering leukemic cell differentiation .
Research Applications
Medicinal Chemistry
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HDAC Inhibitors: Serves as a cap moiety in hydroxamic acid derivatives, enhancing binding to zinc-containing enzymes .
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Antiviral Agents: Modulates HIV-1 replication via transcriptional interference .
Material Science
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Coordination Complexes: The carboxylic acid group chelates metal ions, enabling catalytic applications .
Comparative Analysis with Analogues
Table 3: Structural-Activity Relationships
| Compound | Substituent | Key Activity |
|---|---|---|
| 2-(3,4-Dichlorophenyl)QA | 3,4-Cl₂ on phenyl | Antitumor (IC₅₀ = 15 µM) |
| 2-(4-Hydroxyphenyl)QA | 4-OH on phenyl | Reduced lipophilicity |
| 2-(2,5-Dichlorophenyl)QA | 2,5-Cl₂ on phenyl | Enhanced antibacterial |
Positional isomerism significantly affects bioactivity; the 2,4-dichloro configuration optimizes steric and electronic interactions.
Recent Advances
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